Benzyl (2-cyanoethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-cyanoethyl)glycinate is an organic compound that belongs to the class of α-amino acid esters It is characterized by the presence of a benzyl group attached to the nitrogen atom of glycine, with a cyanoethyl group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-cyanoethyl)glycinate typically involves the reaction of benzyl glycinate with cyanoethylating agents. One common method is the reaction of benzyl glycinate with acrylonitrile under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the double bond of acrylonitrile, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-cyanoethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Benzyl (2-cyanoethyl)carboxylic acid.
Reduction: Benzyl (2-aminoethyl)glycinate.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl (2-cyanoethyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-cyanoethyl)glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Benzyl glycinate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
Ethyl (2-cyanoethyl)glycinate: Similar structure but with an ethyl group instead of a benzyl group, affecting its reactivity and applications.
Benzyl (2-aminoethyl)glycinate:
Uniqueness: Benzyl (2-cyanoethyl)glycinate is unique due to the presence of both benzyl and cyanoethyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
benzyl 2-(2-cyanoethylamino)acetate |
InChI |
InChI=1S/C12H14N2O2/c13-7-4-8-14-9-12(15)16-10-11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2 |
InChI Key |
RFNPASBNQYZYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.